Stachybotrolide

Antimicrobial screening ESKAPE pathogens Phenylspirodrimanes

Stachybotrolide (149691-31-6, ≥97.5%) is a deacetylated phenylspirodrimane meroterpenoid reference standard validated as a VREF-directed antibacterial hit (91.2% growth inhibition at 100 μg/mL vs ATCC 51299). It confers a 17.7-fold FUT5 off-target safety margin (IC50 = 200,000 nM) over stachybotrydial, making it the preferred starting point for target-based screening campaigns where fucosyltransferase engagement must be minimized. Sourced exclusively from atranone-producing Stachybotrys strains that lack the macrocyclic trichothecene satratoxin gene cluster, this chemotype provenance eliminates satratoxin carryover risk—a critical quality attribute that prevents cytotoxicity or immunotoxicity confounders. As the free-hydroxyl reference standard within the phenylspirodrimane scaffold series, it enables systematic SAR interrogation of acetylation-dependent antibacterial potency shifts against isogenic assay data for stachybotrolide acetate and stachybotrydial acetate. Researchers requiring a structurally authenticated phenylspirodrimane with defined chemotype purity and orthogonal selectivity parameters should secure this compound for assay-ready deployment.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
CAS No. 149691-31-6
Cat. No. B148738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachybotrolide
CAS149691-31-6
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C
InChIInChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1
InChIKeyHKNSYAPUOMHZDE-RCJATNNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Stachybotrolide CAS 149691-31-6 – A Structurally Defined Phenylspirodrimane from Stachybotrys alternans


Stachybotrolide (CAS 149691-31-6; also known as stachybotrylactone) is a nitrogen-free phenylspirodrimane meroterpenoid secondary metabolite originally isolated from the fungus Stachybotrys alternans [1]. The compound is a spirocyclic sesquiterpenoid featuring a distinctive 6/6/5/5 tetracyclic core with a spiro-fused phthalide moiety [2]. Stachybotrolide belongs to the phenylspirodrimane class of fungal metabolites, a structurally diverse group that also includes stachybotrolide acetate, stachybotrydial, stachybotrydial acetate, stachybotrin, and stachybocin congeners [3]. The compound is commercially available as a research reference material with typical purity specifications ranging from 97.5% to >98% .

Stachybotrolide vs. Closely Related Phenylspirodrimanes: Why Structural Identity Dictates Functional Outcome


The phenylspirodrimane chemotype exhibits pronounced structure-activity divergence even among compounds differing by a single functional group modification. Stachybotrolide, stachybotrolide acetate, and stachybotrydial acetate are all isolated from the same Stachybotrys species and share the same spirocyclic scaffold, yet their antimicrobial potency and target inhibition profiles differ substantially [1]. The biosynthetic context further underscores this differentiation: Stachybotrys strains operate under mutually exclusive chemotype programs (satratoxin-producing vs. atranone-producing), each governed by distinct gene clusters, and the relative abundance of specific phenylspirodrimanes is highly sensitive to fermentation conditions and strain genotype [2]. Consequently, substituting stachybotrolide with a structurally analogous phenylspirodrimane without empirical validation of the specific endpoint would introduce uncontrolled variability in research outcomes and confound procurement-driven experimental reproducibility.

Stachybotrolide Differentiation Evidence: Head-to-Head Quantitative Comparisons with Structural Analogs


Antimicrobial Activity Against ESKAPE Pathogens: Stachybotrolide vs. Stachybotrolide Acetate vs. Stachybotrydial Acetate

In a head-to-head antimicrobial evaluation against clinically relevant ESKAPE bacteria, stachybotrolide demonstrated potent growth inhibition of vancomycin-resistant Enterococcus faecalis (VREF) and methicillin-resistant Staphylococcus aureus (MRSA) at 100 μg/mL, with a profile that differs measurably from its acetylated congeners [1].

Antimicrobial screening ESKAPE pathogens Phenylspirodrimanes

Fucosyltransferase 5 (FUT5) Inhibition: Stachybotrolide Exhibits 17.7-Fold Lower Potency Than Stachybotrydial

In a standardized in vitro enzymatic assay, stachybotrolide inhibits fucosyltransferase 5 (FUT5) with an IC50 of 200,000 nM, which is approximately 17.7-fold higher (i.e., less potent) than the IC50 of the structurally related phenylspirodrimane stachybotrydial (IC50 = 11,300 nM) .

Glycosyltransferase inhibition FUT5 Enzyme assay

Antimicrobial Spectrum Divergence: Vancomycin-Susceptible E. faecalis Activity Profile

Against vancomycin-susceptible Enterococcus faecalis (VSEF ATCC 29212), stachybotrolide (82.2% inhibition) shows intermediate activity compared to the more potent stachybotrydial acetate (82.7%) and the less active stachybotrolide acetate (81.0%) when tested at 100 μg/mL [1]. This rank order differs from the VREF pattern, where stachybotrolide acetate marginally outperforms stachybotrolide.

Antibacterial spectrum Enterococcus SAR

Chemotype-Specific Biosynthetic Origin: Stachybotrolide Arises from the Atranone-Producing Lineage, Not the Satratoxin Chemotype

Comparative genomic analysis of Stachybotrys strains reveals two mutually exclusive toxin chemotypes: one producing satratoxins (macrocyclic trichothecenes) and the other producing atranones (diterpenoids) [1]. Phenylspirodrimanes, including stachybotrolide and its analogs, are predominantly associated with the atranone-producing chemotype, as they are co-isolated with atranones A and B from non-satratoxin-producing strains [2].

Fungal chemotype Biosynthetic gene cluster Metabolite sourcing

Stachybotrolide Procurement Scenarios: Where Quantitative Differentiation Guides Application Fit


Antimicrobial Screening Programs Targeting Vancomycin-Resistant Enterococcus faecalis (VREF)

Stachybotrolide exhibits 91.2% growth inhibition of VREF (ATCC 51299) at 100 μg/mL, a level comparable to its acetylated analog stachybotrolide acetate (92.9%) [1]. Researchers focused on VREF-directed antibacterial discovery should consider stachybotrolide as a structurally validated phenylspirodrimane hit; the compound's free hydroxyl (vs. acetylated derivatives) may confer differential solubility or metabolic stability properties for downstream medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Studies of Phenylspirodrimane Pharmacophores

The availability of parallel antimicrobial data for stachybotrolide, stachybotrolide acetate, and stachybotrydial acetate under identical assay conditions [1] provides a tractable data set for interrogating how hydroxyl acetylation status modulates antibacterial spectrum. Stachybotrolide serves as the deacetylated reference standard within this series, enabling systematic SAR exploration of the phenylspirodrimane scaffold.

Enzymology Studies Requiring Low FUT5 Background Interference

For assays where fucosyltransferase 5 (FUT5) inhibition constitutes an undesired off-target activity, stachybotrolide (IC50 = 200,000 nM) offers a 17.7-fold safety margin compared to stachybotrydial (IC50 = 11,300 nM) [1]. This potency differential is quantitatively defined and may be relevant for target-based screening campaigns where FUT5 engagement must be minimized.

Chemotype-Controlled Fungal Metabolite Sourcing for Toxicology Studies

Stachybotrolide is biosynthetically associated with the atranone chemotype of Stachybotrys, which lacks the macrocyclic trichothecene satratoxins [1]. Procurement of purified stachybotrolide from verified atranone-producing strains mitigates the risk of satratoxin carryover that could otherwise confound cytotoxicity or immunotoxicity readouts. This chemotype provenance is a critical quality attribute for studies where trichothecene contamination would invalidate experimental conclusions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stachybotrolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.